molecular formula C10H10BrNO3 B2463488 5-bromo-2-(N-methylacetamido)benzoic acid CAS No. 860732-60-1

5-bromo-2-(N-methylacetamido)benzoic acid

Cat. No. B2463488
CAS RN: 860732-60-1
M. Wt: 272.098
InChI Key: IYBABXFABMDIFH-UHFFFAOYSA-N
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Description

Benzoic acid derivatives, such as “5-bromo-2-(N-methylacetamido)benzoic acid”, are often used in the synthesis of various pharmaceuticals . They typically consist of a benzene ring substituted with a carboxylic acid group and other functional groups .


Synthesis Analysis

While specific synthesis methods for “5-bromo-2-(N-methylacetamido)benzoic acid” are not available, benzoic acid derivatives are often synthesized through processes such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Molecular Structure Analysis

The molecular structure of benzoic acid derivatives typically includes a benzene ring, a carboxylic acid group (-COOH), and other substituents. The exact structure would depend on the specific substituents present .


Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of chemical reactions, depending on the substituents present. These can include reactions with bases, nucleophiles, or electrophiles, among others .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can vary depending on the specific substituents present. For example, they may appear as white to pale cream solids .

Safety And Hazards

Benzoic acid and its derivatives can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed . Always handle with appropriate safety precautions.

Future Directions

Benzoic acid derivatives are key intermediates in the synthesis of various pharmaceuticals, including promising SGLT2 inhibitors for diabetes therapy . Therefore, research into new synthesis methods and applications for these compounds is ongoing.

properties

IUPAC Name

2-[acetyl(methyl)amino]-5-bromobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-6(13)12(2)9-4-3-7(11)5-8(9)10(14)15/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBABXFABMDIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-(N-methylacetamido)benzoic acid

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